1-(2,4-Dichlorobut-1-en-1-yl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorobut-1-en-1-yl)-4-methoxybenzene is an organic compound characterized by the presence of a dichlorobutene group attached to a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorobut-1-en-1-yl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzene with 2,4-dichlorobut-1-ene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorobut-1-en-1-yl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: The dichlorobutene group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
1-(2,4-Dichlorobut-1-en-1-yl)-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorobut-1-en-1-yl)-4-methoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorobut-1-en-1-yl)-4-hydroxybenzene
- 1-(2,4-Dichlorobut-1-en-1-yl)-4-ethoxybenzene
- 1-(2,4-Dichlorobut-1-en-1-yl)-4-methylbenzene
Uniqueness
1-(2,4-Dichlorobut-1-en-1-yl)-4-methoxybenzene is unique due to the presence of the methoxy group, which imparts specific chemical and physical properties. This functional group influences the compound’s reactivity, solubility, and interactions with other molecules, distinguishing it from similar compounds with different substituents.
Properties
CAS No. |
832732-41-9 |
---|---|
Molecular Formula |
C11H12Cl2O |
Molecular Weight |
231.11 g/mol |
IUPAC Name |
1-(2,4-dichlorobut-1-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H12Cl2O/c1-14-11-4-2-9(3-5-11)8-10(13)6-7-12/h2-5,8H,6-7H2,1H3 |
InChI Key |
FQBUHRUJRFCWBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(CCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.